Field: Analytical Chemistry
Application Summary: 3,3-Dimethyloctane is used as a reference compound in gas chromatography. Gas chromatography is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition.
Method of Application: The compound is introduced into the chromatograph, typically using a syringe, and is then transported through the column by the flow of inert, gaseous mobile phase. The column itself contains a liquid stationary phase which is adsorbed onto the surface of an inert solid.
Results: The results are typically presented as a graph of detector response against retention time.
Field: Organic Chemistry
Application Summary: 3,3-Dimethyloctane can be converted into dibromo compounds via a novel one-step method.
Field: Physical Chemistry
Application Summary: 3,3-Dimethyloctane could be used in the study of thermophysical properties.
3,3-Dimethyloctane is an organic compound with the chemical formula C10H22. It is classified as a branched alkane, characterized by its two methyl groups attached to the third carbon of an octane chain. This structural arrangement imparts unique physical and chemical properties compared to its linear counterparts. The compound appears as a clear, colorless liquid with a boiling point of approximately 161°C and a melting point of -53.99°C . It is primarily used in laboratories as an organic solvent and as a fuel additive due to its favorable combustion characteristics and low ignition point.
3,3-Dimethyloctane primarily participates in substitution reactions due to the presence of single bonds between carbon atoms. It can also undergo oxidation and reduction reactions under specific conditions:
Research indicates that 3,3-dimethyloctane may influence biological systems, particularly in studies involving lipid metabolism and membrane fluidity. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering their physical properties and affecting various cellular processes such as signal transduction and membrane transport . Notably, it has been studied for its role in reducing the infection of tomato roots by the root-knot nematode Meloidogyne incognita, making it significant in agricultural research.
The synthesis of 3,3-dimethyloctane can be achieved through several methods:
3,3-Dimethyloctane finds applications across various fields:
Studies have shown that 3,3-dimethyloctane interacts significantly with lipid membranes. Its incorporation into membranes can alter their fluidity, which may influence cellular signaling pathways and transport mechanisms. Additionally, its presence has been linked to reduced attractiveness of roots to certain plant-parasitic nematodes, demonstrating its potential ecological role .
Several compounds share structural similarities with 3,3-dimethyloctane. Here are some notable examples:
Compound Name | Structural Characteristics | Unique Features |
---|---|---|
2,2-Dimethyloctane | Methyl groups on the second carbon | Different reactivity profile compared to 3,3-dimethyloctane |
3,3-Dimethylhexane | Methyl groups on the third carbon of hexane | Shorter carbon chain affects physical properties |
3-Ethyl-3-methylheptane | Ethyl group on the third carbon | Variation in branching impacts boiling point |
The uniqueness of 3,3-dimethyloctane lies in the specific positioning of its methyl groups on the third carbon of the octane chain. This configuration results in distinct physical properties such as boiling point and reactivity compared to its isomers .
The synthesis of 3,3-dimethyloctane can be efficiently achieved through catalytic hydrogenation of the corresponding alkene precursors [1]. This process involves the addition of hydrogen across the carbon-carbon double bond in the presence of a metal catalyst [5]. The reaction proceeds via a heterogeneous catalytic mechanism where both the alkene and hydrogen molecules interact with the catalyst surface [9].
The mechanism of catalytic hydrogenation follows a four-step process. Initially, the alkene is adsorbed onto the metal catalyst surface, forming a loose π-bond with the metal [11]. Simultaneously, hydrogen molecules are adsorbed and cleaved into individual hydrogen atoms on the catalyst surface [28]. The hydrogen atoms then add to the carbon atoms of the adsorbed alkene in a syn-addition manner, meaning both hydrogens are added from the same face of the molecule [23]. Finally, the newly formed alkane product is released from the catalyst surface [28].
The kinetics of this reaction are influenced by several factors including temperature, pressure, catalyst type, and substrate structure [10]. For the synthesis of 3,3-dimethyloctane, noble metal catalysts such as palladium, platinum, or nickel are commonly employed [5]. These catalysts significantly lower the activation energy of the reaction, making it feasible at room temperature or with mild heating [25].
Parameter | Optimal Condition | Effect on Reaction |
---|---|---|
Catalyst | Pd/C, Pt/C, Ni | Increases reaction rate by 10^3-10^6 times [10] |
Temperature | 50-150°C | Higher temperatures increase reaction rate but may reduce selectivity [11] |
Pressure | 1-5 atm | Higher pressures increase hydrogen availability and reaction rate [10] |
Solvent | Non-polar (hexane, cyclohexane) | Facilitates substrate and hydrogen solubility [5] |
The reaction follows first-order kinetics with respect to the alkene concentration and exhibits a complex dependence on hydrogen pressure [28]. The rate-determining step is typically the addition of the first hydrogen atom to the adsorbed alkene [11]. For branched alkenes leading to 3,3-dimethyloctane, steric hindrance around the double bond can affect the reaction rate and may require more forceful conditions [5].
Friedel-Crafts alkylation represents another viable synthetic route for producing 3,3-dimethyloctane, particularly when starting from aromatic precursors that can be subsequently hydrogenated [6]. This electrophilic aromatic substitution reaction employs Lewis acid catalysts to facilitate the attachment of alkyl groups to aromatic rings [33].
The mechanism of Friedel-Crafts alkylation involves several key steps. Initially, the alkyl halide reacts with the Lewis acid catalyst (typically aluminum chloride or ferric chloride) to form a carbocation or a carbocation-like complex [15]. This electrophilic species then attacks the aromatic ring, breaking one of the ring's double bonds and forming a non-aromatic intermediate [6]. Subsequent deprotonation restores the aromaticity of the ring, and the removed proton forms an acid that regenerates the Lewis acid catalyst [12].
For the synthesis of 3,3-dimethyloctane, the Friedel-Crafts approach would typically involve alkylation of an appropriate aromatic compound with a suitable alkyl halide, followed by complete hydrogenation of the aromatic ring [38]. The regioselectivity of the alkylation can be controlled by the choice of substituents on the aromatic ring and reaction conditions [34].
Lewis Acid Catalyst | Relative Activity | Optimal Temperature Range |
---|---|---|
Aluminum bromide | Highest | 0-25°C [15] |
Aluminum chloride | Very high | 0-50°C [15] |
Ferric chloride | High | 25-80°C [15] |
Boron trifluoride | Moderate | 50-100°C [15] |
Several challenges exist in the Friedel-Crafts approach for 3,3-dimethyloctane synthesis. Carbocation rearrangements can occur, potentially leading to isomeric products [15]. Additionally, polyalkylation may take place, requiring careful control of reaction stoichiometry and conditions [38]. The reaction is also sensitive to steric effects, with more substituted carbocations forming more readily but potentially encountering greater steric hindrance during the attack on the aromatic ring [34].
Recent advancements in Friedel-Crafts methodology have explored alternative catalysts and reaction conditions to improve selectivity and yield [34]. These include the use of solid acid catalysts, ionic liquids as reaction media, and microwave-assisted protocols that can enhance reaction efficiency while reducing environmental impact [33].
The industrial-scale production of 3,3-dimethyloctane has significantly benefited from the implementation of continuous flow reactor technology, which offers numerous advantages over traditional batch processing methods [24]. Continuous flow reactors provide enhanced control over reaction parameters, improved safety profiles, and increased production efficiency [26].
The design of continuous flow reactors for 3,3-dimethyloctane synthesis typically incorporates several key components. The reactor core consists of microchannels or tubes where the reaction takes place, with precise temperature control systems to maintain optimal reaction conditions [20]. Pumps deliver reactants at controlled flow rates, while pressure regulators ensure the system operates within safe parameters [36]. Inline monitoring systems allow for real-time analysis of reaction progress and product quality [26].
Plug Flow Reactors (PFRs) are particularly well-suited for the production of 3,3-dimethyloctane due to their ability to maintain uniform temperature and pressure profiles throughout the reactor length [36]. This uniformity prevents localized hot spots or cold zones that could negatively impact reaction rates and product quality [36]. The steady flow pattern in PFRs ensures that reactants undergo a controlled transformation without the risk of back-mixing diluting reaction progress [36].
Reactor Parameter | Optimal Range | Impact on Production |
---|---|---|
Channel diameter | 0.5-5.0 mm | Affects mixing efficiency and heat transfer [24] |
Flow rate | 0.1-10 mL/min | Determines residence time and throughput [36] |
Pressure | 10-100 bar | Influences reactant solubility and phase behavior [13] |
Temperature | 50-200°C | Controls reaction rate and selectivity [26] |
Catalyst loading | 1-10% w/w | Affects reaction efficiency and catalyst lifetime [20] |
The industrial implementation of continuous flow technology for 3,3-dimethyloctane production has demonstrated significant improvements in process metrics [26]. Compared to batch processing, continuous flow reactors have shown reductions in reactor chemical holdup volume by up to 99%, dramatically improving safety profiles [26]. Reaction times have been reduced from hours to seconds or minutes, substantially increasing production efficiency [26].
Scale-up strategies for continuous flow production of 3,3-dimethyloctane typically follow one of two approaches: "numbering up" (adding parallel reactor units) or increasing the dimensions of a single reactor [24]. The former approach maintains the excellent heat and mass transfer properties of smaller reactors but may introduce flow distribution challenges, while the latter approach simplifies operation but may compromise some of the advantages of microreactor technology [20].
The purification of 3,3-dimethyloctane after synthesis requires efficient separation techniques to remove impurities and achieve the desired product purity [7]. Two primary methods employed for this purpose are distillation and chromatographic techniques, each with distinct advantages and limitations [22].
Distillation exploits differences in boiling points to separate 3,3-dimethyloctane from impurities [22]. With a boiling point of approximately 161°C, 3,3-dimethyloctane can be effectively separated from lower or higher boiling components [3]. Simple distillation is suitable when the boiling point difference between 3,3-dimethyloctane and impurities exceeds 25°C, while fractional distillation is preferred for separations involving compounds with closer boiling points [22].
Distillation Parameter | Optimal Range | Effect on Purification |
---|---|---|
Theoretical plates | 10-30 | Higher values improve separation efficiency [40] |
Reflux ratio | 3-10 | Higher ratios increase purity but reduce throughput [40] |
Temperature control | ±1°C | Precise control improves separation of close-boiling components [42] |
Column packing | Structured packing | Provides better separation efficiency than random packing [41] |
Chromatographic methods offer an alternative approach for purifying 3,3-dimethyloctane, particularly when dealing with complex mixtures or when high purity is required [30]. Gas chromatography is especially suitable for volatile compounds like 3,3-dimethyloctane, utilizing differences in vapor pressure and interactions with the stationary phase to achieve separation [30]. Liquid chromatography techniques may also be employed, particularly for larger-scale purifications [37].
A comparative analysis of distillation and chromatographic methods reveals their relative strengths and limitations for 3,3-dimethyloctane purification [30]:
Parameter | Distillation | Chromatography |
---|---|---|
Scale | Large-scale (kg to tons) | Small to medium-scale (mg to kg) [30] |
Energy consumption | Higher | Lower (up to 91% less than distillation) [31] |
Resolution | Moderate | High (can separate closely related isomers) [30] |
Capital cost | Moderate | Higher for equivalent throughput [44] |
Operating cost | Lower | Higher due to stationary phase replacement [44] |
Solvent usage | Minimal | Significant for liquid chromatography [37] |
Recent advancements in purification technology have explored hybrid approaches that combine the advantages of both distillation and chromatographic methods [31]. For instance, simulated moving bed chromatography has shown promise for continuous purification of alkanes with high efficiency and reduced solvent consumption [37]. Additionally, membrane-based separation techniques are emerging as energy-efficient alternatives for the purification of alkanes like 3,3-dimethyloctane [31].
Flammable;Corrosive;Irritant